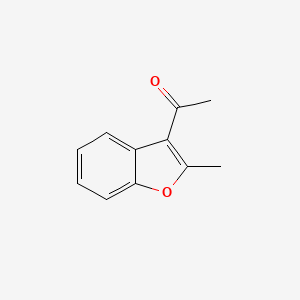

1-(2-Methylbenzofuran-3-yl)ethanone

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-methyl-1-benzofuran-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7(12)11-8(2)13-10-6-4-3-5-9(10)11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBHRWJPACMELG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2O1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480788 | |

| Record name | Ethanone, 1-(2-methyl-3-benzofuranyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40484-98-8 | |

| Record name | Ethanone, 1-(2-methyl-3-benzofuranyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Methylbenzofuran 3 Yl Ethanone and Its Analogues

General Synthetic Strategies for Benzofuran (B130515) Core Construction

The benzofuran scaffold is a crucial heterocyclic motif found in numerous natural products and pharmacologically active compounds. wuxiapptec.comjocpr.com Its synthesis is a well-explored area of organic chemistry, with strategies generally falling into two main categories: the construction of the heterocyclic ring system from acyclic precursors and the modification of an already-formed benzofuran structure. organic-chemistry.orgchemrxiv.orgacs.org

Cyclization Reactions in Benzofuran Synthesis

Cyclization reactions are the cornerstone of benzofuran synthesis, involving the formation of the furan (B31954) ring fused to a benzene (B151609) ring. These methods often start with ortho-substituted phenols.

A variety of catalytic systems have been developed to facilitate these cyclizations. For instance, palladium-catalyzed reactions are widely used, such as the coupling of 2-halophenols with terminal alkynes (Sonogashira coupling) followed by an intramolecular cyclization. nih.gov Copper catalysts are also employed for coupling terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes to yield benzofurans. organic-chemistry.org Furthermore, one-pot reactions using copper bromide can generate amino-substituted benzofurans from salicylaldehydes, substituted amines, and calcium carbide, which serves as an acetylene (B1199291) source. nih.gov

Acid-catalyzed cyclization is another prominent method. wuxiapptec.com For example, polyphosphoric acid (PPA) can catalyze the cyclization of acetal (B89532) substrates to form the benzofuran core, although regioselectivity can be an issue, sometimes yielding a mixture of isomers. wuxiapptec.com Brønsted acids have also been utilized as catalysts in the formation of the heterocyclic ring from benzoquinone precursors. nih.gov Base-promoted cyclizations offer a metal-free alternative, capable of producing substituted benzofurans from o-alkynylphenols in good yields, even accommodating sensitive functional groups like nitro groups. nih.gov

Functionalization of Pre-existing Benzofuran Skeletons

Once the benzofuran core is established, it can be further modified to introduce various functional groups. This functionalization is key to creating diverse libraries of benzofuran derivatives for various applications. Direct C-H functionalization is a powerful modern technique that avoids the need for pre-functionalized starting materials. organic-chemistry.org

Palladium-catalyzed hydroheteroarylation allows for the regioselective addition of benzofurans to vinylarenes, providing a method for C-H functionalization. organic-chemistry.org Skeletal editing represents a more advanced strategy, where the core structure of the benzofuran is reorganized. For example, benzofurans can be converted into other heterocyclic systems like benzisoxazoles or benzimidazoles through oxidative cleavage and subsequent ring-closure reactions, demonstrating a C-to-N atom swap. chemrxiv.org This approach allows for significant structural diversification starting from a common benzofuran precursor. chemrxiv.org

Approaches for the Synthesis of 1-(2-Methylbenzofuran-3-yl)ethanone and Direct Precursors

The synthesis of the specific target molecule, this compound, and its immediate precursors often relies on classical benzofuran construction methods tailored to yield the desired substitution pattern.

Routes Involving o-Hydroxyacetophenone and Chloroacetone Derivatives

A direct and widely cited method for synthesizing this compound and its analogues involves the reaction of a suitably substituted o-hydroxyacetophenone with chloroacetone. nih.govmdpi.com This reaction is a variation of the well-known Perkin rearrangement for benzofuran synthesis. The process typically involves the initial formation of an ether, followed by an intramolecular cyclization to construct the furan ring. The use of different substituted o-hydroxyacetophenones allows for the creation of a variety of analogues with substituents on the benzene ring. mdpi.comresearchgate.net

| Starting Material | Product | Yield | Reference |

| o-Hydroxyacetophenone | This compound | Not specified | nih.govmdpi.com |

| Substituted o-hydroxyacetophenone | Substituted this compound | Varies | mdpi.comresearchgate.net |

| 4-Ethoxy-2-hydroxyacetophenone | 1-(4-Ethoxy-3-methyl-1-benzofuran-2-yl)ethanone | 60% | mdpi.com |

Iron-Catalyzed Reductive Cyclization for 3-Acylbenzofurans

While palladium and copper are the most common catalysts in benzofuran synthesis, iron catalysis is emerging as a more economical and environmentally friendly alternative in organic synthesis. rsc.org Iron catalysts are known to facilitate various organic transformations, including C-H activation and cyclization reactions. youtube.com However, specific literature detailing an iron-catalyzed reductive cyclization for the direct synthesis of 3-acylbenzofurans like this compound is not as prevalent as traditional methods. General iron-catalyzed methodologies, such as the three-component trifluoromethyl-acyloxylation of styrenes, demonstrate the potential of iron in complex bond formations under mild conditions, suggesting that future research may lead to the development of specific iron-catalyzed routes to 3-acylbenzofurans. rsc.org

Derivatization Strategies for this compound Analogues

Following the synthesis of this compound, its structure can be further modified to produce a range of analogues. These derivatization reactions typically target the methyl group at the 2-position, the acetyl group at the 3-position, or the benzene ring.

A common derivatization is the bromination of the methyl group at the C3 position. This is often achieved using N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride (CCl₄), which results in the formation of the corresponding bromomethyl derivative. nih.govmdpi.com This brominated intermediate is a versatile precursor for further functionalization. For instance, in the case of 1-(4,6-dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone, bromination with NBS can lead to substitution on both the methyl group and the benzene ring. mdpi.com

These derivatization strategies are crucial for structure-activity relationship (SAR) studies, where systematic modification of a lead compound helps in identifying key structural features responsible for biological activity. mdpi.comnih.gov

| Parent Compound | Reagent | Product | Yield | Reference |

| 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethanone | NBS/CCl₄ | 1-[3-(Bromomethyl)-5-methoxy-1-benzofuran-2-yl]ethanone | 30% | mdpi.com |

| 1-(4-Ethoxy-3-methyl-1-benzofuran-2-yl)ethanone | NBS/CCl₄ | 1-[3-(Bromomethyl)-4-ethoxy-1-benzofuran-2-yl]ethanone | 60% | mdpi.com |

| 1-(4,6-Dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone | NBS/CCl₄ | 1-[3-(Bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone | Not specified | mdpi.com |

Introduction of Halogen Substituents

The introduction of halogen atoms, particularly bromine, onto the this compound scaffold has been a key strategy in the development of new derivatives. researchgate.net Bromination can be achieved using reagents like N-bromosuccinimide (NBS) in a solvent such as carbon tetrachloride (CCl₄). mdpi.com The position of bromination can be influenced by the existing substituents on the benzofuran ring.

For instance, bromination of this compound derivatives can occur on the methyl group at the 2-position, on the ethanone (B97240) side chain, or on the benzene portion of the benzofuran ring. mdpi.comnih.gov The presence of activating groups, such as methoxy (B1213986) groups on the benzene ring, can direct electrophilic substitution to specific positions. mdpi.com For example, in the case of 1-(4,6-dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone, bromination can result in the introduction of bromine at both the methyl group and the benzene ring. mdpi.com

The synthesis of various halogenated derivatives is often pursued to investigate their potential as anticancer agents, as the presence of bromine has been shown to enhance cytotoxic activity. researchgate.netnih.gov

Table 1: Examples of Synthesized Halogenated this compound Derivatives

| Compound Name | Molecular Formula | Starting Material | Reagents and Conditions | Reference |

| 1-(2-Bromo-5,6-dimethoxy-3-methylbenzofuran-7-yl)ethanone | C₁₃H₁₃BrO₄ | 1-(5,6-dimethoxy-3-methylbenzofuran-7-yl)ethanone | Procedure 3 (in ethanol) or Procedure 4 (method b) | nih.gov |

| 2-Bromo-1-(2-bromo-5,6-dimethoxy-3-methylbenzofuran-7-yl)ethanone | C₁₃H₁₂Br₂O₄ | 1-(2-Bromo-5,6-dimethoxy-3-methylbenzofuran-7-yl)ethanone | Procedure 3 (in ethanol) | nih.gov |

| 1-[5-Bromo-3-(bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone | C₁₃H₁₂Br₂O₄ | 1-(4,6-dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone | NBS, CCl₄ | mdpi.com |

| 1-[3-(Bromomethyl)-5-methoxy-1-benzofuran-2-yl]ethanone | C₁₂H₁₁BrO₃ | 1-(5-methoxy-3-methyl-1-benzofuran-2-yl)ethanone | NBS, CCl₄ | mdpi.com |

| 1-[3-(Bromomethyl)-4-ethoxy-1-benzofuran-2-yl]ethanone | C₁₃H₁₃BrO₃ | 1-(4-ethoxy-3-methyl-1-benzofuran-2-yl)ethanone | NBS, CCl₄ | mdpi.com |

| 1-(5-Bromo-1-benzofuran-2-yl)ethanone | C₁₀H₇BrO₂ | 5-Bromosalicylaldehyde | Chloroacetone, KOH, Methanol (B129727) | researchgate.net |

Incorporation of Aromatic and Heterocyclic Moieties (e.g., Triazoles, Imidazoles, Pyrazoles)

The structural diversity and biological activity of this compound can be expanded by incorporating various aromatic and heterocyclic rings. These modifications often involve converting the ketone of the ethanone side chain or other functional groups into a linkage for the new ring system.

Triazoles:

1,2,3-Triazole moieties can be introduced into benzofuran derivatives through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition. researchgate.net This typically involves the synthesis of a benzofuran derivative containing an azide (B81097) or alkyne group, which then reacts with a corresponding alkyne or azide to form the triazole ring. For example, novel benzofuran-based 1,2,3-triazole analogues have been synthesized and evaluated for their anticancer activity. researchgate.net

Imidazoles:

The synthesis of imidazole-containing benzofuran derivatives can be achieved through various synthetic routes. One common method involves the reaction of a diketone derivative of benzofuran with an aldehyde and ammonia (B1221849) or an ammonium (B1175870) salt. Another approach involves the reaction of a benzofuran derivative containing a suitable functional group, such as a halide, with an imidazole (B134444) derivative. researchgate.net These hybrid molecules are of interest for their potential anticancer properties. nih.gov

Pyrazoles:

Pyrazoles can be synthesized from α,β-unsaturated ketone derivatives of 3-benzoylbenzofurans by reaction with hydrazine (B178648) hydrate (B1144303) in methanol at room temperature. nih.gov This reaction leads to the formation of 3,4-substituted pyrazole (B372694) derivatives. Another method involves the reaction of a 1,3-diketone with hydrazine. mdpi.com Benzofuro[3,2-c]pyrazole derivatives have also been synthesized and evaluated for their tumor cell growth inhibitory activity. nih.gov

Table 2: Examples of Benzofuran Derivatives with Heterocyclic Moieties

| Heterocycle | General Synthetic Strategy | Key Reagents | Resulting Scaffold | Reference |

| 1,2,3-Triazole | Copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") | Organoazides, Terminal alkynes, Copper(I) catalyst | Benzofuran-1,2,3-triazole hybrids | researchgate.net |

| Imidazole | Reaction of a diketone with an aldehyde and ammonia/ammonium salt | Diketone, Aldehyde, Ammonium acetate | Benzofuran-imidazole hybrids | researchgate.net |

| Pyrazole | Reaction of α,β-unsaturated ketones with hydrazine hydrate | α,β-Unsaturated ketone, Hydrazine hydrate | Benzofuran-pyrazole hybrids | nih.gov |

| Benzofuro[3,2-c]pyrazole | Reaction of a benzofuranone derivative with hydrazine | 6-Methoxy-1-benzofuran-3(2H)-one, Hydrazine hydrate | Benzofuro[3,2-c]pyrazole | nih.gov |

Modifications to the Ethanone Side Chain

The ethanone side chain of this compound is a versatile handle for further chemical modifications, allowing for the introduction of a wide range of functional groups and the synthesis of diverse analogues.

One common modification is the bromination of the acetyl group. nih.gov This can be achieved using various brominating agents and can lead to compounds with altered reactivity and biological activity.

Another significant modification involves the conversion of the ketone to other functional groups. For example, the ketone can be reduced to a secondary alcohol. The ethanone side chain can also serve as a starting point for building more complex structures. For instance, it can be converted to a carbohydrazide, which can then be used to synthesize azetidin-2-ones. rasayanjournal.co.in

Furthermore, the ketone can undergo reactions to form α,β-unsaturated systems, which are valuable intermediates for the synthesis of heterocyclic compounds like pyrazoles. nih.gov The acetyl group can also be transformed through Vilsmeier-Haack type reactions to introduce formyl groups. mdpi.com

Table 3: Examples of Modifications to the Ethanone Side Chain

| Modification | Reagents/Conditions | Resulting Functional Group/Structure | Reference |

| Bromination | Bromine in a suitable solvent | α-Bromo ketone | nih.gov |

| Hydrazone Formation and Cyclization | Hydrazine hydrate, then chloroacetyl chloride | Azetidin-2-one | rasayanjournal.co.in |

| Conversion to α,β-Unsaturated Ketone | Reaction with an aldehyde | Chalcone derivative | nih.gov |

| Vilsmeier-Haack Reaction | POCl₃/DMF | 4-Formyl pyrazole derivative | mdpi.com |

| Conversion to Carbohydrazide | Hydrazine hydrate | Carbohydrazide | rasayanjournal.co.in |

Purification Techniques for Synthesized Benzofuran Compounds

The purification of synthesized this compound derivatives is a critical step to ensure the isolation of the desired product in high purity for subsequent characterization and biological evaluation. The most commonly employed purification technique is silica (B1680970) gel column chromatography. mdpi.comnih.gov

In this method, the crude reaction mixture is loaded onto a column packed with silica gel, and a solvent or a mixture of solvents (eluent) is passed through the column. The different components of the mixture travel through the column at different rates depending on their affinity for the silica gel and their solubility in the eluent, leading to their separation. The choice of eluent system is crucial for achieving good separation and is often determined empirically. For example, mixtures of benzene and hexane (B92381) have been used as the eluent system. rasayanjournal.co.in

After column chromatography, recrystallization is often performed to further purify the isolated compound. This technique involves dissolving the compound in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. Ethanol is a commonly used solvent for the recrystallization of benzofuran derivatives. rasayanjournal.co.in

The progress of the purification process, particularly during column chromatography, is typically monitored by thin-layer chromatography (TLC). rasayanjournal.co.in TLC provides a quick and simple way to assess the purity of the fractions collected from the column. The structure and purity of the final products are confirmed using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. mdpi.comnih.gov

Mechanistic Investigations of 1 2 Methylbenzofuran 3 Yl Ethanone S Biological Effects

Induction of Apoptosis in Cancer Cells by Benzofuran (B130515) Analogues

Benzofuran derivatives have demonstrated the ability to induce apoptosis in various cancer cell lines. nih.govresearchgate.netresearchgate.netnih.govmdpi.comnih.gov This programmed cell death is a critical mechanism for eliminating cancerous cells without causing inflammation. The pro-apoptotic activity of these compounds has been confirmed through multiple experimental approaches, indicating their potential as anticancer agents. nih.govresearchgate.netmdpi.comnih.gov

Role of Reactive Oxygen Species (ROS) Generation

A key mechanism implicated in the apoptotic activity of benzofuran analogues is the generation of reactive oxygen species (ROS). nih.govresearchgate.netmdpi.comnih.gov ROS are highly reactive molecules that, at elevated levels, can induce oxidative stress and trigger apoptosis. dtu.dk Studies have shown that certain derivatives of 1-(3-Methyl-1-benzofuran-2-yl)ethanone cause a time-dependent increase in ROS levels in cancer cells, such as the K562 chronic myelogenous leukemia cell line. nih.govresearchgate.net This increase in ROS is believed to be a crucial step in initiating the apoptotic cascade. nih.govresearchgate.net The pro-oxidative effects of these compounds are a significant aspect of their anticancer potential. nih.govresearchgate.netmdpi.com

Caspase Pathway Activation (e.g., Caspase-Glo 3/7 Assay)

The activation of the caspase pathway is a hallmark of apoptosis. Caspases are a family of proteases that execute the dismantling of the cell during programmed cell death. harvard.edu Benzofuran derivatives have been shown to induce apoptosis through the activation of this pathway. nih.gov The Caspase-Glo 3/7 assay, which measures the activity of effector caspases 3 and 7, has been instrumental in confirming this mechanism. nih.govresearchgate.netmdpi.comnih.gov In studies involving K562 cells, treatment with specific benzofuran derivatives led to a significant increase in caspase 3/7 activity, providing direct evidence of caspase-dependent apoptosis. nih.govresearchgate.net

Annexin V-FITC Staining for Apoptotic Cell Detection

To further confirm the induction of apoptosis, researchers utilize techniques such as Annexin V-FITC staining. nih.govresearchgate.netmdpi.comnih.gov In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the cell membrane. sigmaaldrich.commerckmillipore.comthermofisher.com Annexin V, a protein with a high affinity for PS, conjugated with a fluorescent tag like FITC, can then bind to these exposed PS residues, allowing for the detection of apoptotic cells via flow cytometry. sigmaaldrich.commerckmillipore.comthermofisher.com Studies have demonstrated that treatment of K562 cells with certain benzofuran derivatives results in a significant increase in Annexin V-FITC positive cells, indicating the induction of apoptosis. nih.govresearchgate.net This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. sigmaaldrich.commerckmillipore.com

Modulation of Inflammatory Pathways (e.g., Inhibition of Interleukin-6 Release)

In addition to inducing apoptosis, some benzofuran derivatives have been found to modulate inflammatory pathways. nih.govresearchgate.netmdpi.comnih.gov Chronic inflammation is known to play a role in cancer development and progression. Interleukin-6 (IL-6) is a pro-inflammatory cytokine that can promote tumor growth. scienceopen.com Research has shown that certain brominated derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone can significantly inhibit the release of IL-6 from cancer cells. nih.govresearchgate.netresearchgate.net This anti-inflammatory activity, coupled with their pro-apoptotic effects, suggests a dual mechanism of action that could be beneficial in cancer treatment.

Identification of Molecular Targets of Benzofuran Derivatives

Identifying the specific molecular targets of these compounds is crucial for understanding their mechanism of action and for the development of more potent and selective drugs.

Tubulin Polymerization Inhibition

One of the identified molecular targets for certain benzofuran derivatives is tubulin. nih.gov Tubulin is a protein that polymerizes to form microtubules, which are essential for cell division, intracellular transport, and maintaining cell shape. mdpi.com Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis. mdpi.com While some benzofuran derivatives have been identified as tubulin polymerization inhibitors, other studies on different derivatives have shown minimal effect on this process, suggesting that the specific chemical structure of the compound is critical for this activity. nih.govresearchgate.net

Research Findings on Benzofuran Derivatives

| Compound Class | Biological Effect | Assay/Method | Cell Line | Key Finding | Reference |

| Derivatives of 1-(3-Methyl-1-benzofuran-2-yl)ethanone | ROS Generation | Spectrofluorimetric method | K562 | Time-dependent increase in ROS levels. | nih.govresearchgate.net |

| Derivatives of 1-(3-Methyl-1-benzofuran-2-yl)ethanone | Caspase Activation | Caspase-Glo 3/7 Assay | K562 | Significant increase in caspase 3/7 activity. | nih.govresearchgate.net |

| Derivatives of 1-(3-Methyl-1-benzofuran-2-yl)ethanone | Apoptosis Induction | Annexin V-FITC Staining | K562 | Increased percentage of apoptotic cells. | nih.govresearchgate.net |

| Brominated derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone | IL-6 Inhibition | Not Specified | K562, HepG2 | Significant reduction in IL-6 secretion. | nih.govresearchgate.net |

| Benzofuran derivatives | Tubulin Polymerization | Not Specified | Not Specified | Identified as a molecular target for some derivatives. | nih.gov |

Table 1. Summary of Research Findings

Inhibition of Histone Deacetylase (HDAC) Enzymes

There is currently no specific scientific evidence to suggest that 1-(2-Methylbenzofuran-3-yl)ethanone functions as an inhibitor of histone deacetylase (HDAC) enzymes. Research on the HDAC inhibitory potential of benzofuran-containing molecules has primarily focused on other derivatives, which feature different substitution patterns on the benzofuran core. These studies indicate that the nature and position of substituents are critical for HDAC inhibitory activity. For instance, certain benzofuranone derivatives have been synthesized and shown to possess HDAC inhibitory properties. However, these findings cannot be directly extrapolated to this compound.

Angiogenesis Inhibition

Similarly, the role of this compound as an angiogenesis inhibitor remains uninvestigated in the available scientific literature. The benzofuran scaffold is recognized as a privileged structure in medicinal chemistry and has been incorporated into molecules designed as anti-angiogenic agents. nih.govtaylorandfrancis.com Research has demonstrated that specific derivatives of benzofuran can inhibit processes crucial for angiogenesis, such as the proliferation of human umbilical vein endothelial cells (HUVEC). nih.govresearchgate.net The anti-angiogenic activity of these compounds is often dependent on the specific arrangement of functional groups on the benzofuran ring system. nih.gov Nevertheless, no studies have specifically implicated this compound in the inhibition of angiogenesis.

Structure Activity Relationship Sar Studies and Design Principles for 1 2 Methylbenzofuran 3 Yl Ethanone Derivatives

Impact of Substituents on Biological Activity

The biological activity of 1-(2-methylbenzofuran-3-yl)ethanone derivatives can be significantly modulated by the introduction of various substituents onto the benzofuran (B130515) core.

The addition of halogens, such as bromine, to the benzofuran scaffold has been shown to have a substantial impact on the biological properties of these compounds. nih.gov Studies have revealed that bromoalkyl and bromoacetyl derivatives of benzofurans often exhibit the highest cytotoxicity, making them promising candidates for anticancer drug development. mdpi.com For instance, the position of the halogen on the benzofuran ring is a crucial determinant of its biological activity. nih.gov

Research has demonstrated that certain brominated derivatives show selective toxicity towards cancer cell lines. mdpi.com For example, 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone has displayed selective toxicity against leukemic cell lines (K562 and HL-60) while showing no toxicity towards HeLa cancer cells or non-cancerous cell lines. researchgate.net This highlights the potential of halogenation in developing targeted cancer therapies. The introduction of bromine can lead to enhanced pro-oxidative and proapoptotic properties in cancer cells. researchgate.net

For instance, the presence of a methoxy (B1213986) group in conjunction with bromination has been shown to influence the biological properties of certain derivatives. researchgate.net A study on new derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone revealed that a derivative with a methoxy group exhibited significant pro-oxidative and proapoptotic effects. researchgate.net The specific placement of these alkoxy groups can fine-tune the compound's interaction with its biological target.

The arrangement of substituents on the benzofuran ring, known as positional isomerism, has significant implications for the biological activity of this compound derivatives. The specific location of functional groups can dramatically alter the compound's efficacy and selectivity.

For example, the position of a halogen atom on the benzofuran ring is a critical factor in its biological effect. nih.gov Similarly, the placement of alkoxy groups can modulate the compound's properties. researchgate.net These findings underscore the importance of carefully considering the substitution pattern when designing new analogues to optimize their therapeutic potential.

Rational Design of Novel this compound Analogues

The rational design of new analogues of this compound is guided by SAR insights and aims to create compounds with improved biological profiles. nih.gov

Pharmacophore modeling is a crucial tool in the rational design process. It involves identifying the essential steric and electronic features of a molecule that are responsible for its interaction with a specific biological target. youtube.com For benzofuran derivatives, pharmacophore models can help in understanding the key interactions, such as hydrogen bonding and hydrophobic interactions, that are necessary for their biological activity. researchgate.net

A pharmacophore model for anticonvulsant benzofuran derivatives, for instance, might include features like a hydrogen bond donor, a hydrophobic ring, and specific distances between these features. researchgate.net By understanding the pharmacophore, medicinal chemists can design new molecules that fit this model and are therefore more likely to be active.

Insights from Lead Compound Optimization Strategies

Lead optimization is an iterative process in drug discovery where a promising lead compound is chemically modified to improve its properties, such as potency, selectivity, and pharmacokinetic profile. youtube.com For derivatives of this compound, lead optimization strategies have provided valuable insights.

For example, starting with a lead compound that shows promising anticancer activity, researchers can synthesize a series of analogues with different substituents to explore the SAR. researchgate.net This process can lead to the identification of derivatives with significantly enhanced activity and selectivity. The optimization process often involves a cycle of design, synthesis, and biological testing, with the results from each cycle informing the design of the next generation of compounds. youtube.com

Advanced Spectroscopic Characterization Techniques for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms in 1-(2-Methylbenzofuran-3-yl)ethanone can be determined. ethernet.edu.etbbhegdecollege.com

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to each type of proton are observed. The aromatic protons on the benzofuran (B130515) ring typically appear in the downfield region, while the methyl and acetyl protons are found in the upfield region. For instance, in a related derivative, 1-(5-Methoxy-3-Methyl-1-Benzofuran-2-yl)ethanone, the methyl protons (-CH₃) show a singlet at 2.57 ppm, and the acetyl protons (-COCH₃) present a singlet at 2.59 ppm. mdpi.com The aromatic protons appear as multiplets between 7.00 and 7.40 ppm. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. For this compound and its derivatives, the carbonyl carbon of the acetyl group is characteristically found at a low field, often around 191 ppm. mdpi.com The carbon atoms of the benzofuran ring system resonate at specific chemical shifts, which can be assigned to individual carbons. hmdb.ca For example, in 1-(5-Methoxy-3-Methyl-1-Benzofuran-2-yl)ethanone, the carbon signals appear at δ values including 9.56, 27.70, 55.87, 102.22, 112.83, 118.26, 124.10, 129.80, 148.98, 149.04, 156.23, and 191.26. mdpi.com

Detailed analysis of both ¹H and ¹³C NMR data allows for the complete assignment of the molecular structure. researchgate.netnih.gov

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives

| Functional Group | Chemical Shift (δ) ppm | Multiplicity | Reference |

| -CH₃ (at C2) | ~2.57 | s | mdpi.com |

| -COCH₃ | ~2.59 | s | mdpi.com |

| Aromatic-H | ~7.00-7.50 | m | mdpi.com |

Table 2: Representative ¹³C NMR Spectral Data for this compound Derivatives

| Carbon Atom | Chemical Shift (δ) ppm | Reference |

| -CH₃ (at C2) | ~9.6 | mdpi.com |

| -COCH₃ | ~27.7 | mdpi.com |

| Benzofuran Ring Carbons | ~102-156 | mdpi.com |

| C=O | ~191 | mdpi.com |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis (ESI MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. imreblank.chcore.ac.uk High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. mdpi.com

For derivatives of this compound, Electrospray Ionization (ESI) is a common ionization method used in conjunction with MS. mdpi.comresearchgate.netnih.gov In a study of 1-(5-Methoxy-3-Methyl-1-Benzofuran-2-yl)ethanone, the calculated mass for the sodium adduct [M+Na]⁺ was 227.0684, with the found value being 227.0674, confirming the molecular formula C₁₂H₁₂O₃. mdpi.com Similarly, for 1-(4-Ethoxy-3-Methyl-1-Benzofuran-2-yl)ethanone, the calculated value for [M+Na]⁺ was 241.0841, and the experimental value was 241.0836, corresponding to the formula C₁₃H₁₄O₃. mdpi.com

Fragmentation analysis within the mass spectrometer provides valuable structural information by breaking the molecule into smaller, charged fragments. The pattern of these fragments is unique to the compound and helps to confirm the connectivity of its atoms. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum. pressbooks.pubopenstax.org

For this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group. nist.govnist.gov This peak typically appears in the range of 1670-1780 cm⁻¹. pressbooks.pubopenstax.org For example, in a similar compound, (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide, the C=O group shows a strong absorption at 1689 cm⁻¹. mdpi.com Other characteristic peaks would include those for C-H stretching of the methyl and aromatic groups, and C-O stretching of the benzofuran ring.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Reference |

| C=O (Ketone) | 1685-1715 | Strong | libretexts.org |

| C-H (Aromatic) | 3000-3100 | Medium | libretexts.org |

| C-H (Aliphatic) | 2850-2960 | Medium | openstax.org |

| C-O (Ether) | 1000-1300 | Strong | libretexts.org |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can establish the absolute stereochemistry and conformational details of a molecule. mdpi.com

Computational Chemistry and in Silico Studies of 1 2 Methylbenzofuran 3 Yl Ethanone

Quantum Chemical Calculations (e.g., DFT, B3LYP)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies like DFT, often with the B3LYP functional, are standard for these analyses.

Geometrical Optimization and Energy Conformations

A geometrical optimization study would determine the most stable three-dimensional structure of 1-(2-Methylbenzofuran-3-yl)ethanone. This involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until a stable state is reached. This foundational analysis is crucial for all subsequent computational work.

Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., NMR, IR, UV-Vis)

Computational methods can predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These theoretical spectra can then be correlated with experimental data to confirm the molecular structure and understand its electronic transitions. Without published experimental spectra for this compound, a direct comparison is not possible.

Local Reactivity Descriptors (e.g., Charge Density, Nucleophilic Attack Sites)

Analysis of local reactivity descriptors, derived from the electron density distribution, helps in predicting the reactive sites of a molecule. This includes identifying areas susceptible to nucleophilic or electrophilic attack, which is vital for understanding its chemical behavior and potential for synthesis of new derivatives.

Thermodynamic Property Calculations

The thermodynamic properties of a compound, such as its enthalpy, entropy, and Gibbs free energy, can be calculated to determine its stability and reactivity under various conditions. These calculations are essential for predicting the feasibility and outcomes of chemical reactions involving the molecule.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It can reveal hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. This analysis offers deep insights into the molecule's electronic structure and stability.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. A molecular docking study of this compound would require a specific biological target to be identified, and would predict the binding affinity and interaction modes between the ligand and the target's active site.

Binding Affinity Prediction

To illustrate the type of data generated in such studies, the following table presents hypothetical binding affinity data for a series of benzofuran (B130515) derivatives against a generic protein kinase, based on the findings for similar compounds.

| Compound | Docking Score (kcal/mol) | Predicted Ki (nM) |

| This compound | -7.5 | 250 |

| Derivative A | -8.2 | 95 |

| Derivative B | -6.8 | 850 |

| Derivative C | -9.0 | 30 |

This table is illustrative and does not represent experimentally validated data for this compound.

Elucidation of Binding Modes and Key Interactions

Beyond simply predicting if a compound will bind, in silico methods illuminate how it binds. Understanding the binding mode involves identifying the specific amino acid residues in the target's active site that interact with the ligand. These interactions are crucial for the compound's activity and selectivity. For example, studies on benzofuran derivatives targeting the enzyme acetylcholinesterase, implicated in Alzheimer's disease, have revealed key binding interactions. nih.gov Molecular docking simulations showed that potent inhibitors formed stable interactions within the enzyme's active site, similar to the known drug donepezil. nih.gov

For this compound, a computational analysis would reveal the orientation of the molecule within a target's binding pocket. Key interactions could include:

Hydrogen Bonding: The carbonyl oxygen of the ethanone (B97240) group is a potential hydrogen bond acceptor, which could interact with donor residues like serine, threonine, or tyrosine in the active site.

Hydrophobic Interactions: The benzofuran ring system and the methyl group provide a significant hydrophobic surface that can engage with nonpolar amino acid residues such as leucine, valine, and isoleucine.

Pi-Pi Stacking: The aromatic benzofuran ring could participate in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

A molecular dynamics simulation could further refine this understanding by showing the stability of these interactions over time in a simulated physiological environment. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds. nih.gov

QSAR models are built using molecular descriptors, which are numerical representations of a molecule's physicochemical properties. nih.gov These can include electronic, steric, and hydrophobic parameters. For benzofuran derivatives, QSAR studies have been successfully employed to predict various biological activities, including vasodilation and anticancer effects. mdpi.comnih.gov A study on benzofuran-based vasodilators, for instance, developed a 2D-QSAR model with a high correlation coefficient (R² = 0.816), indicating a strong predictive capability. nih.gov The model identified specific descriptors related to the molecular structure that were critical for the observed activity. nih.gov

For this compound, a QSAR model would be developed by first compiling a dataset of structurally similar benzofuran derivatives with known biological activities against a particular target. Then, a variety of molecular descriptors for each compound would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to create an equation that links these descriptors to the biological activity. mdpi.com

The following table provides an example of the types of descriptors that might be used in a QSAR study of benzofuran derivatives.

| Descriptor | Description | Potential Influence on Activity |

| LogP | Octanol-water partition coefficient | Relates to the hydrophobicity and membrane permeability of the molecule. |

| Molar Refractivity (MR) | A measure of the molecule's volume and polarizability | Can be related to the binding at the receptor surface. |

| Dipole Moment | A measure of the polarity of the molecule | Can influence long-range interactions with the target. |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. |

A significant advantage of QSAR models is their utility in designing new, more potent derivatives. nih.gov Once a statistically robust QSAR model is established, it can be used to predict the activity of virtual compounds before they are synthesized. mdpi.com By analyzing the QSAR equation, chemists can identify which structural features are positively or negatively correlated with the desired biological effect. For instance, if a QSAR model for a series of benzofuran derivatives indicated that increased hydrophobicity at a certain position enhances activity, new derivatives could be designed with bulkier, nonpolar substituents at that position. This iterative process of design, prediction, and subsequent synthesis and testing can significantly accelerate the drug discovery process. nih.gov

In Silico Screening and Virtual Library Design

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.net This approach is particularly useful in the early stages of drug discovery for hit identification.

For a compound like this compound, a virtual screening campaign could be initiated in several ways. One approach is ligand-based virtual screening, where a known active molecule is used as a template to search for other compounds with similar properties. Another is structure-based virtual screening, which involves docking a library of compounds into the three-dimensional structure of the target protein. nih.govsemanticscholar.org

The design of a virtual library centered around the this compound scaffold would involve creating a large number of virtual derivatives by systematically modifying different parts of the molecule. For example, different substituents could be added to the benzofuran ring, the methyl group could be replaced with other alkyl or functional groups, and the acetyl group could be modified. This virtual library could then be screened against a panel of biological targets to identify potential new therapeutic applications for this class of compounds. Recent studies have demonstrated the power of this approach, with one study designing a library of over 1800 benzofuran-1,2,3-triazole hybrids and screening them to identify potential EGFR inhibitors. nih.govresearchgate.net

Future Research Directions and Translational Potential in Chemical Biology

Development of More Potent and Selective 1-(2-Methylbenzofuran-3-yl)ethanone Analogues

The continued development of analogues derived from the this compound core is a primary focus for enhancing therapeutic potential. Research has shown that strategic structural modifications can significantly influence the biological activity of these compounds.

Key research findings indicate that the introduction of specific functional groups can augment cytotoxicity against cancer cells. For instance, studies have consistently shown that the incorporation of bromine atoms into the benzofuran (B130515) structure increases cytotoxic potential. researchgate.net This has been a recurring theme, with bromoalkyl and bromoacetyl derivatives exhibiting high cytotoxicity. mdpi.com The position and nature of substituents play a crucial role. For example, a derivative of 3-methylbenzofuran (B1293835) with a para-methoxy group on a terminal phenyl ring demonstrated antiproliferative activity comparable to the standard drug staurosporine. nih.gov

The goal is to create analogues with improved potency and selectivity, minimizing off-target effects. Future work will likely involve the systematic exploration of the substitution patterns on both the benzofuran ring and the acetyl group. The synthesis and evaluation of a diverse library of analogues, such as those with varying halogen substitutions or different heterocyclic rings, will be crucial for establishing robust structure-activity relationships (SAR). This approach aims to identify compounds with superior efficacy and a better therapeutic window. For example, research on forchlorfenuron, a phenylurea compound, has shown that structural modifications can lead to potent analogs that are more effective than the parent compound in decreasing cancer cell viability and proliferation. nih.gov

Table 1: Cytotoxicity of Selected 1-(3-Methyl-1-benzofuran-2-yl)ethanone Derivatives

| Compound | Modification | Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Derivative 7 | Brominated | A549 (Lung Cancer) | 6.3 ± 2.5 | researchgate.net |

| Derivative 7 | Brominated | HepG2 (Liver Cancer) | 11 ± 3.2 | researchgate.net |

| Derivative 6 | Brominated | K562 (Leukemia) | Selective action | nih.gov, nih.gov, mdpi.com |

| Derivative 8 | Brominated | K562 (Leukemia) | Selective action | nih.gov, nih.gov, mdpi.com |

| Derivative 4c | para-methoxy group | A549 (Lung Cancer) | 1.48 | nih.gov |

| Derivative 15a | 3-(morpholinomethyl) | NCI-H23 (Lung Cancer) | 2.52 | nih.gov |

| Derivative 15c | 3-(morpholinomethyl) | NCI-H23 (Lung Cancer) | 2.218 | nih.gov |

| Derivative 16a | 3-methoxy group | NCI-H23 (Lung Cancer) | Potent activity | nih.gov |

IC₅₀ represents the concentration required to inhibit 50% of cell growth.

Exploration of Novel Biological Targets and Mechanisms

A deeper understanding of the molecular targets and mechanisms of action of this compound derivatives is critical for their rational development. Current studies have begun to unravel these pathways, revealing a range of cellular effects.

One identified molecular target for some of the most active benzofuran derivatives is tubulin. nih.gov, mdpi.com These compounds have been found to interfere with tubulin polymerization, a process essential for cell division, leading to cell cycle arrest and subsequent cell death. researchgate.net Specifically, certain derivatives have been shown to induce a G2/M phase arrest in the cell cycle. researchgate.net

Furthermore, many of these compounds exert their anticancer effects by inducing apoptosis, or programmed cell death. nih.gov, nih.gov, mdpi.com The mechanism often involves the generation of reactive oxygen species (ROS) within cancer cells, which disrupts the mitochondrial membrane and triggers the intrinsic apoptotic pathway. nih.gov, researchgate.net This is confirmed by tests such as the Annexin V-FITC assay and Caspase-Glo 3/7 assay, which have shown the proapoptotic properties of these derivatives. nih.gov, researchgate.net, nih.gov

Another observed mechanism is the modulation of inflammatory pathways. Certain derivatives have been found to inhibit the secretion of interleukin-6 (IL-6), a pro-inflammatory cytokine that is often associated with cancer progression and chemoresistance. nih.gov, nih.gov

Future research will aim to identify other potential biological targets. This could involve affinity-based proteomics approaches to pull down interacting proteins or genetic screening techniques to identify genes that modulate sensitivity to these compounds. Elucidating the full spectrum of their mechanisms of action will provide a more complete picture of their therapeutic potential and may reveal novel applications.

Application of Advanced Synthetic Methodologies for Complex Derivatives

The synthesis of novel and complex derivatives of this compound necessitates the use of advanced and efficient synthetic strategies. Traditional methods are often being supplemented or replaced by modern techniques that offer greater control, higher yields, and access to a wider range of chemical diversity.

One promising approach is the use of one-pot, electrochemical, multicomponent tandem synthesis. researchgate.net This method provides an environmentally friendly and efficient route to trans-2,3-dihydrobenzofuran derivatives under mild, catalyst-free conditions. researchgate.net Another innovative strategy involves the rearrangement of 2-hydroxychalcones to selectively synthesize 3-acylbenzofurans. nih.gov This method allows for the controlled formation of different benzofuran isomers based on the reaction conditions. nih.gov

The [3+2] cycloaddition reaction of azomethine ylides is another powerful tool for constructing complex spiro-pyrrolidine compounds based on a benzofuran core. mdpi.com This three-component reaction can generate potentially bioactive compounds with high yields and stereoselectivity under mild conditions. mdpi.com

The synthesis of specific derivatives, such as brominated analogues, often employs reagents like N-bromosuccinimide (NBS). nih.gov, mdpi.com The starting benzofurans are typically prepared through the reaction of an o-hydroxyacetophenone with chloroacetone. nih.gov, mdpi.com

Future synthetic efforts will likely focus on developing even more atom-economical and stereoselective methods. The application of flow chemistry, photoredox catalysis, and enzymatic synthesis could further expand the accessible chemical space and facilitate the rapid generation of derivative libraries for biological screening.

Integration of Multidisciplinary Approaches (e.g., Chemoinformatics, Omics Technologies)

To accelerate the discovery and development process, the integration of multidisciplinary approaches is essential. Chemoinformatics and various "omics" technologies offer powerful tools for predicting biological activity, identifying targets, and understanding the systems-level effects of this compound derivatives.

Chemoinformatics plays a crucial role in the rational design of new analogues. Molecular docking simulations, for instance, can predict the binding modes and affinities of compounds with their biological targets, such as tubulin. researchgate.net, mdpi.com This allows for the in-silico screening of virtual libraries and the prioritization of compounds for synthesis. Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the structural features of the compounds with their biological activities, providing valuable insights for designing more potent derivatives.

Omics technologies , including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the cellular response to a compound. nih.gov, mdpi.com

Genomics can help identify genetic biomarkers that predict sensitivity or resistance to a particular derivative.

Transcriptomics , through techniques like DNA microarrays or RNA-sequencing, can reveal changes in gene expression profiles upon treatment, highlighting the cellular pathways that are perturbed. nih.gov

Proteomics can identify changes in protein expression and post-translational modifications, offering a direct insight into the functional state of the cell. nih.gov

Metabolomics analyzes the changes in small-molecule metabolites, providing a snapshot of the metabolic rewiring induced by the compound. nih.gov

By integrating these multidisciplinary approaches, researchers can build a comprehensive understanding of the chemical biology of this compound and its derivatives. This holistic view will guide the development of the next generation of compounds with enhanced therapeutic properties and a higher potential for successful clinical translation.

Q & A

Q. Key Variables :

| Parameter | Effect on Yield/Purity | Reference |

|---|---|---|

| Solvent polarity | Higher polarity improves cyclization | |

| Catalyst loading | 2–5 mol% optimizes palladium efficiency | |

| Reaction time | Prolonged heating reduces byproducts |

How can NMR and IR spectroscopy resolve structural ambiguities in this compound?

Basic Research Question

- 1H NMR : The methyl group at C2 appears as a singlet (~δ 2.5 ppm), while the acetyl group resonates at δ 2.6–2.8 ppm. Aromatic protons in the benzofuran ring show splitting patterns between δ 7.1–7.9 ppm ().

- IR Spectroscopy : Strong carbonyl stretching at ~1680–1700 cm⁻¹ confirms the acetyl group. Benzofuran C–O–C asymmetric stretching appears at 1240–1270 cm⁻¹ ().

Data Cross-Validation :

If mass spectrometry (MS) shows an [M+H]+ ion at m/z 175 but NMR suggests impurities, IR can confirm functional group integrity .

What strategies address contradictions between experimental and computational spectral data?

Advanced Research Question

Discrepancies between observed and simulated spectra (e.g., DFT-predicted vs. experimental IR peaks) may arise from:

- Solvent Effects : Simulated gas-phase spectra neglect solvent interactions. Use polarizable continuum models (PCM) for accuracy.

- Conformational Flexibility : Rotamers of the acetyl group can split NMR peaks. Variable-temperature NMR or X-ray crystallography () resolves this.

Case Study :

A 2022 study resolved conflicting MS/NMR data for a brominated analog by X-ray diffraction, confirming the acetyl group’s orientation .

How can molecular docking predict the biological activity of this compound?

Advanced Research Question

-

Target Selection : The compound’s furan and acetyl groups make it a candidate for hyaluronidase inhibition. Docking studies (e.g., AutoDock Vina) against streptococcal hyaluronidase (PDB: 1FCV) show binding affinity via π-π stacking and hydrogen bonds ().

-

ADMET Profiling : SwissADME predicts zero Lipinski rule violations, suggesting oral bioavailability. Key parameters:

Property Value Reference LogP 2.8 (optimal <5) TPSA 35 Ų

What methodologies optimize cyclization reactions in benzofuran-based ethanones?

Advanced Research Question

- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes, improving yield by 15% (analogous to ).

- Catalyst Screening : Pd(OAc)₂ vs. PdCl₂ shows 20% higher efficiency in C–H activation ().

Q. Critical Factors :

- Substituent Effects : Electron-donating groups (e.g., methoxy) at C5 accelerate cyclization .

- Oxygen Exclusion : Moisture-free conditions prevent hydrolysis of intermediates .

How do substituents on the benzofuran ring influence reactivity and bioactivity?

Advanced Research Question

- Electron-Withdrawing Groups (EWGs) : Nitro or bromo substituents at C5 increase electrophilicity, enhancing reactivity in SNAr reactions ().

- Biological Impact : Methyl groups at C2 improve lipophilicity, correlating with antimicrobial activity in docking studies ().

Q. Comparative Data :

| Substituent | Position | Effect on IC50 (Hyaluronidase) | Reference |

|---|---|---|---|

| –CH₃ | C2 | IC50 = 12 µM | |

| –Br | C5 | IC50 = 8 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.